Glcn-2S, NA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

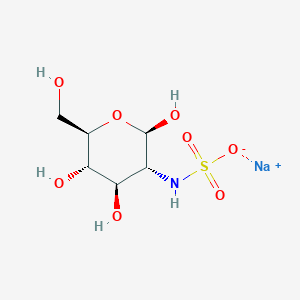

Glucosamine-2-sulfate, N-acetyl (Glcn-2S, NA): is a derivative of glucosamine, an amino sugar that is a key component of various polysaccharides. It is widely distributed in nature and plays a crucial role in the formation of cartilage and other connective tissues. This compound is particularly significant in the biomedical field due to its anti-inflammatory and joint health-promoting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine-2-sulfate, N-acetyl can be synthesized through the acetylation of glucosamine followed by sulfation. The process typically involves the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of Glucosamine-2-sulfate, N-acetyl often involves the extraction of glucosamine from chitin, which is found in the exoskeletons of crustaceans. The extracted glucosamine is then subjected to chemical modifications to produce the desired compound. Enzymatic methods using chitinase and other specific enzymes are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glucosamine-2-sulfate, N-acetyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucosaminic acid derivatives.

Reduction: Reduction reactions can convert it back to glucosamine.

Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various alkylating agents can be used under controlled pH and temperature conditions.

Major Products:

Oxidation: Glucosaminic acid derivatives.

Reduction: Glucosamine.

Substitution: Functionalized glucosamine derivatives with enhanced biological properties.

Scientific Research Applications

Glucosamine-2-sulfate, N-acetyl has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.

Biology: Plays a role in cell signaling and structural integrity of tissues.

Medicine: Widely used in the treatment of osteoarthritis and other joint-related disorders due to its anti-inflammatory properties.

Industry: Utilized in the production of dietary supplements, cosmetics, and pharmaceuticals

Mechanism of Action

The mechanism of action of Glucosamine-2-sulfate, N-acetyl involves its incorporation into the biosynthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and hyaluronic acid, thereby enhancing the structural integrity and function of joints. The compound also inhibits inflammatory pathways, reducing pain and inflammation associated with joint disorders .

Comparison with Similar Compounds

- Glucosamine hydrochloride

- Glucosamine sulfate

- N-acetylglucosamine

Comparison:

- Glucosamine hydrochloride and glucosamine sulfate are commonly used in joint health supplements but differ in their bioavailability and efficacy. Glucosamine-2-sulfate, N-acetyl is unique due to its dual modification (acetylation and sulfation), which enhances its stability and biological activity.

- N-acetylglucosamine is another derivative with similar applications but lacks the sulfate group, which is crucial for certain biological functions .

Properties

Molecular Formula |

C6H12NNaO8S |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

sodium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6-;/m1./s1 |

InChI Key |

WFTBTPAPJHFBJM-OCOFDJSDSA-M |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.